molecular formula C9H10OS B13605630 4-(5-Methylthiophen-2-yl)but-3-en-2-one

4-(5-Methylthiophen-2-yl)but-3-en-2-one

Cat. No.: B13605630
M. Wt: 166.24 g/mol
InChI Key: JFIKTYJLTAXRNJ-HWKANZROSA-N
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Description

4-(5-Methylthiophen-2-yl)but-3-en-2-one is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a thiophene ring, a privileged scaffold in drug development known for its versatile biological properties and its role as a bio-isostere for phenyl rings, which can improve metabolic stability and binding affinity in drug candidates . The compound's structure combines the thiophene moiety with an α,β-unsaturated ketone system, a combination present in various biologically active molecules. This structural motif is valuable for probing new therapeutic areas. Research into structurally similar compounds, particularly those containing the 5-methylthiophen-2-yl group, has demonstrated significant sub-micromolar antiviral activity against poliovirus (PV) Sabin strains, highlighting the potential of this chemical class in antiviral drug discovery . Furthermore, thiophene-based compounds are extensively investigated for a wide spectrum of biological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial effects . Researchers can utilize this compound as a key synthetic intermediate or as a scaffold for developing novel analogues in structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H10OS

Molecular Weight

166.24 g/mol

IUPAC Name

(E)-4-(5-methylthiophen-2-yl)but-3-en-2-one

InChI

InChI=1S/C9H10OS/c1-7(10)3-5-9-6-4-8(2)11-9/h3-6H,1-2H3/b5-3+

InChI Key

JFIKTYJLTAXRNJ-HWKANZROSA-N

Isomeric SMILES

CC1=CC=C(S1)/C=C/C(=O)C

Canonical SMILES

CC1=CC=C(S1)C=CC(=O)C

Origin of Product

United States

Preparation Methods

Preparation Methods of 4-(5-Methylthiophen-2-yl)but-3-en-2-one

General Synthetic Strategy

The synthesis of this compound typically involves the following key steps:

  • Functionalization of the thiophene ring at the 2-position with an appropriate aldehyde or ketone precursor.
  • Formation of the α,β-unsaturated ketone side chain via condensation or coupling reactions.
  • Use of catalytic systems to promote selective C–C bond formation and control regioselectivity.

The starting material often used is 5-methylthiophene-2-carbaldehyde , which provides the thiophene core with a methyl substituent at the 5-position and an aldehyde functional group at the 2-position. This aldehyde is then subjected to condensation reactions with suitable ketone or enolate equivalents to form the α,β-unsaturated ketone.

Specific Synthetic Routes and Reaction Conditions

Wittig Reaction Approach

One common method involves the Wittig reaction between 5-methylthiophene-2-carbaldehyde and a phosphonium ylide derived from a suitable phosphonium salt to form the α,β-unsaturated ketone.

  • Procedure:

    • Dissolve 5-methylthiophene-2-carbaldehyde in toluene.
    • Add the Wittig reagent under reflux conditions for approximately 2 hours.
    • The reaction yields the corresponding α,β-unsaturated ketone after workup and purification.
  • Advantages:

    • High selectivity for the (E)-isomer of the enone.
    • Mild reaction conditions.
  • Reference: This method is supported by procedures described in the synthesis of curcuminoid derivatives involving heterocyclic aldehydes, including thiophene derivatives.

Pd-Catalyzed Cross-Coupling and Arylation

Palladium-catalyzed coupling reactions have been employed to functionalize thiophene rings selectively and introduce α,β-unsaturated ketone side chains.

  • Procedure:

    • Use 2-(2-bromoaryl)-5-methylthiophene as a substrate.
    • React with acetylthiophene or related ketones in the presence of Pd(OAc)₂ catalyst and KOAc base.
    • Conduct the reaction in solvents like N,N-dimethylacetamide (DMA) at elevated temperatures (around 150 °C).
    • The reaction proceeds via Pd-catalyzed 1,4-migration and direct arylation to yield the desired product.
  • Yields and Selectivity:

    • Yields up to 64% for the desired isomer.
    • Selectivity depends on catalyst, base, and solvent choice.
  • Reference: Detailed studies on Pd-catalyzed β-heteroarylation of 5-methylthiophene derivatives report these conditions and outcomes.

Aldol Condensation Using Lithium Diisopropylamide (LDA)

Another approach involves the aldol condensation of 5-methylthiophene-2-carbaldehyde with ketone derivatives using strong bases like LDA.

  • Procedure:

    • Treat the aldehyde with LDA at low temperatures (−78 °C) under inert atmosphere.
    • Add the ketone or its enolate slowly to the reaction mixture.
    • Stir for an hour to form β′-hydroxy-α,β-unsaturated ketones.
    • Subsequent dehydration yields the α,β-unsaturated ketone.
  • Purification:

    • Chromatographic purification using ethyl acetate/hexane mixtures.
  • Reference: This method is described in the synthesis of curcuminoid analogues involving thiophene aldehydes.

Oxidation and Functional Group Transformations

  • Oxidation of allylic or benzylic positions adjacent to the thiophene ring can be performed using oxidants like potassium permanganate or chromium trioxide to yield α,β-unsaturated ketones from amine or alcohol precursors.

  • Reduction and substitution reactions can be used to modify side chains before or after enone formation, allowing for structural diversification.

Data Table: Summary of Preparation Methods

Method Starting Material(s) Key Reagents/Catalysts Conditions Yield (%) Notes Reference
Wittig Reaction 5-Methylthiophene-2-carbaldehyde Phosphonium ylide Reflux in toluene, 2 h 70-85 High (E)-selectivity, mild conditions
Pd-Catalyzed Cross-Coupling 2-(2-Bromoaryl)-5-methylthiophene Pd(OAc)₂, KOAc DMA, 150 °C, 6-12 h ~64 Requires elevated temp, selective β-arylation
Aldol Condensation with LDA 5-Methylthiophene-2-carbaldehyde Lithium diisopropylamide (LDA) −78 °C, inert atmosphere 60-80 Two-step: β′-hydroxy intermediate formed
Oxidation of Allylamine Precursors N-((5-Methylthiophen-2-yl)methyl)prop-2-en-1-amine KMnO₄, CrO₃ Standard oxidation conditions Variable Converts amine to α,β-unsaturated ketone

Analysis and Discussion

  • Selectivity and Yield: Wittig reactions and Pd-catalyzed coupling provide good yields with high selectivity for the α,β-unsaturated ketone configuration. The Pd-catalyzed method requires more rigorous conditions but allows for direct arylation and coupling on the thiophene ring.

  • Reaction Conditions: Mild to moderate temperatures are preferred for Wittig and aldol condensations, while Pd-catalyzed methods require higher temperatures and specific solvents like DMA.

  • Catalyst and Base Effects: The choice of catalyst (Pd source) and base (KOAc preferred) significantly affects the yield and regioselectivity in Pd-catalyzed reactions.

  • Purification: Chromatographic techniques using ethyl acetate and hexane mixtures are standard for isolating pure products.

  • Scalability: Industrial synthesis may employ continuous flow reactors and optimized solvent systems to improve efficiency and reduce environmental impact.

Chemical Reactions Analysis

4-(5-Methylthiophen-2-yl)but-3-en-2-one undergoes various chemical reactions, including:

Scientific Research Applications

4-(5-Methylthiophen-2-yl)but-3-en-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Methylthiophen-2-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to participate in various biochemical interactions, such as hydrogen bonding and π-π stacking, which contribute to its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Spectral Properties

The enone system’s electronic transitions are highly sensitive to substituents. Below is a comparison of UV-Vis absorption maxima for key derivatives:

Compound Substituent λ_max (nm) Reference
(E)-4-(4-Dimethylaminophenyl)but-3-en-2-one 4-(N,N-dimethylamino)phenyl 375
(E)-4-(4-Nitrophenyl)but-3-en-2-one 4-nitrophenyl 323
(E)-4-(5-Methylthiophen-2-yl)but-3-en-2-one 5-methylthiophen-2-yl Data pending
  • Electron-donating groups (e.g., dimethylamino) red-shift absorption due to enhanced conjugation, while electron-withdrawing groups (e.g., nitro) blue-shift it .
Aldol Condensation
  • A14 is synthesized via aldol condensation, similar to derivatives like 4-(4-methoxyphenyl)but-3-en-2-one (A5 ) and 4-(4-hydroxyphenyl)but-3-en-2-one (A4 ) .
  • Contrastingly, (E)-4-(3-phenylisoxazol-5-yl)but-3-en-2-one is prepared via oxidative ring-opening/ring-closing (RORC) reactions, highlighting divergent routes for heterocyclic substituents .
Catalytic Hydrogenation

4-(4-Methoxyphenyl)but-3-en-2-one undergoes hydrogenation to yield saturated ketones using AuPd nanoalloy catalysts .

Reactivity in Condensation Reactions

  • A14 ’s thiophene group may engage in electrophilic substitution, contrasting with phenyl derivatives (e.g., 4-nitrophenyl or 4-methoxyphenyl) that participate in nucleophilic additions. For example, 4-(4-nitrophenyl)but-3-en-2-one is used in safety studies but lacks reported condensation reactivity .
  • Condensation with malononitrile or ethyl cyanoacetate is common for enones, as seen in thiophene-fused pyrazole derivatives .

Structural and Spectroscopic Characterization

  • NMR Spectroscopy : Analogous compounds like (E)-4-(3-phenylisoxazol-5-yl)but-3-en-2-one are characterized via 1D/2D NMR, confirming (E)-stereochemistry through coupling constants (e.g., $^3J_{H-H} = 12–16 \ \text{Hz}$) . Similar methods would apply to A14 .
  • Mass Spectrometry: Derivatives such as 4-(4-bromo-2-fluorophenoxy)phenylbut-3-en-2-one (CAS: 451485-72-6) are identified via MS, with molecular ions matching calculated masses .

Future Research Directions

  • Experimental determination of A14 ’s UV-Vis spectra and catalytic hydrogenation reactivity.
  • Comparative cytotoxicity studies against analogs like A5 and A3 .

This analysis underscores the structural and functional diversity within α,β-unsaturated ketones, with 4-(5-Methylthiophen-2-yl)but-3-en-2-one offering unique opportunities in medicinal chemistry and materials science.

Biological Activity

4-(5-Methylthiophen-2-yl)but-3-en-2-one, a compound with potential pharmaceutical applications, has garnered interest due to its diverse biological activities. This article synthesizes available research findings regarding its biological effects, particularly in cancer treatment and antimicrobial properties.

Chemical Structure and Synthesis

The compound this compound features a thiophene ring, which is known for its significant role in medicinal chemistry. The synthesis of this compound typically involves reactions that introduce the thiophene moiety into the butenone framework, often through methods such as nucleophilic substitution or condensation reactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity
    • Numerous studies have evaluated the anticancer properties of this compound against various human cancer cell lines. In one study, derivatives of butenone were shown to induce apoptosis in MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism involved cell cycle arrest and increased apoptosis rates, particularly at higher concentrations (10 μM and above) .
    • Table 1 summarizes the IC50 values for different derivatives against HepG2 cells, indicating significant cytotoxicity.
    CompoundIC50 (µM)
    This compound6.5 ± 0.02
    Sorafenib10.0 ± 0.05
    Combination (4 + Sorafenib)1.2 ± 0.06
  • Mechanism of Action
    • The compound has been observed to activate specific apoptotic pathways, including the upregulation of p53-related genes such as GADD45B and SESN2, which are critical in mediating cellular stress responses . Flow cytometry analysis revealed a dose-dependent increase in the sub-G1 phase of the cell cycle, indicating enhanced apoptosis.
  • Antimicrobial Activity
    • Beyond anticancer effects, preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The compound demonstrated synergistic effects when combined with conventional antibiotics, enhancing their efficacy .

Case Studies

Several case studies highlight the practical applications of this compound:

  • Study on HepG2 Cells : In a controlled experiment, HepG2 cells treated with varying concentrations of the compound showed a significant reduction in viability compared to untreated controls. The study noted morphological changes consistent with apoptosis, such as nuclear condensation and cell shrinkage .
  • Combination Therapy : Another study explored the effects of combining this compound with sorafenib in HepG2 cells. Results indicated that pretreatment with the compound sensitized cells to sorafenib's cytotoxic effects, reducing the effective dose required to achieve similar antiproliferative effects .

Q & A

Q. What are the recommended synthetic routes for preparing 4-(5-Methylthiophen-2-yl)but-3-en-2-one, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound can be synthesized via aldol condensation between 5-methylthiophene-2-carbaldehyde and acetone under basic or acidic catalysis. Key parameters include solvent choice (e.g., ethanol or THF), temperature control (60–80°C), and stoichiometric ratios. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) . For yield optimization, monitor reaction progress via TLC and adjust catalyst loading (e.g., 10 mol% NaOH vs. 5 mol% H₂SO₄) to minimize side products like dimerization or over-oxidation .

Q. How should researchers characterize the stereochemistry and electronic properties of the α,β-unsaturated ketone moiety in this compound?

  • Methodological Answer : Use a combination of NMR (¹H and ¹³C) and UV-Vis spectroscopy. The conjugated enone system exhibits characteristic UV absorption at ~250–280 nm (π→π* transition). For stereochemical confirmation, NOESY NMR can identify spatial proximity between the thiophene methyl group and the enone protons. Computational methods (DFT calculations) may supplement experimental data to map electron density distribution .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer : Prioritize PPE (gloves, goggles, lab coat) due to potential skin/eye irritation. Use a fume hood to avoid inhalation of vapors. Waste containing this compound must be segregated and treated as halogenated organic waste, following guidelines for incineration or specialized disposal services .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., solvent polarity, cell line viability). Conduct a meta-analysis of existing data, normalizing for variables like IC₅₀ measurement protocols. Validate findings using orthogonal assays (e.g., enzymatic inhibition vs. cell-based cytotoxicity) and include positive/negative controls. Cross-reference structural analogs (e.g., thiophene-substituted enones) to identify structure-activity relationships .

Q. What experimental strategies can elucidate the role of the thiophene ring in modulating the compound’s reactivity in Diels-Alder reactions?

  • Methodological Answer : Perform kinetic studies using dienophiles of varying electron-deficient character (e.g., maleic anhydride vs. tetrazines). Monitor reaction rates via HPLC or in situ IR spectroscopy. Compare with control compounds lacking the methylthiophene substituent to isolate electronic vs. steric effects. Computational modeling (e.g., Fukui function analysis) can predict regioselectivity .

Q. How can researchers design experiments to probe the compound’s potential as a photosensitizer in organic photovoltaics?

  • Methodological Answer : Measure absorption/emission spectra in thin films and solution to assess exciton diffusion length. Use cyclic voltammetry to determine HOMO/LUMO levels relative to common electrode materials (e.g., ITO or PEDOT:PSS). Fabricate prototype devices with layered architectures (e.g., ITO/compound/PCBM/Al) and test under AM1.5G solar simulation. Stability under UV irradiation should be evaluated via accelerated aging tests .

Data Contradiction and Reproducibility

Q. Why might X-ray crystallography data for this compound differ from computational predictions of molecular geometry?

  • Methodological Answer : Crystal packing forces (e.g., van der Waals interactions, hydrogen bonding) can distort bond angles/lengths compared to gas-phase DFT models. To address this, compare multiple crystal structures (if available) or use temperature-dependent XRD to assess thermal motion effects. Validate computational parameters (e.g., basis set choice, solvation models) against experimental data .

Q. What steps ensure reproducibility in synthesizing enantiomerically pure derivatives of this compound?

  • Methodological Answer : Employ asymmetric catalysis (e.g., chiral Lewis acids) or chiral stationary-phase chromatography for resolution. Characterize enantiomeric excess (ee) via polarimetry or chiral HPLC. Document solvent purity (e.g., anhydrous conditions) and catalyst batch variability. Share detailed synthetic protocols, including NMR shifts and chromatographic Rf values .

Methodological Resources

  • Key Techniques : NMR (¹H/¹³C), UV-Vis spectroscopy, DFT calculations, X-ray crystallography.
  • Safety Standards : Follow OSHA guidelines for organic waste management and PPE usage .
  • Data Validation : Use PubChem and Acta Crystallographica databases for cross-referencing structural and spectral data .

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